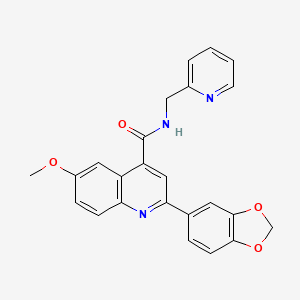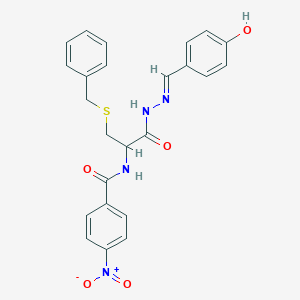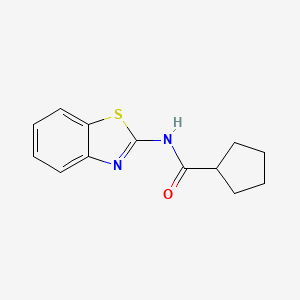![molecular formula C16H15ClN2O2 B11118977 2-[(4-chlorophenoxy)methyl]-5-ethoxy-1H-benzimidazole](/img/structure/B11118977.png)
2-[(4-chlorophenoxy)methyl]-5-ethoxy-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenoxy)methyl]-5-ethoxy-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-5-ethoxy-1H-1,3-benzodiazole typically involves the reaction of 4-chlorophenol with ethyl chloroacetate to form an intermediate, which is then reacted with o-phenylenediamine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of 2-[(4-Chlorophenoxy)methyl]-5-ethoxy-1H-1,3-benzodiazole may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-5-ethoxy-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-5-ethoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: Known for its antibacterial and enzyme inhibitory activities.
6-Chloro-2-(4-fluorobenzyl)-1H-benzimidazole: Exhibits antiproliferative activity against cancer cell lines.
4-Chloro-2-methylphenoxyacetic acid: A widely used phenoxy herbicide with auxin-like activity.
Uniqueness
2-[(4-Chlorophenoxy)methyl]-5-ethoxy-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core with a chlorophenoxy and ethoxy substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15ClN2O2 |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-6-ethoxy-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2O2/c1-2-20-13-7-8-14-15(9-13)19-16(18-14)10-21-12-5-3-11(17)4-6-12/h3-9H,2,10H2,1H3,(H,18,19) |
InChI Key |
ONHPPRKGZJKNCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11118905.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118906.png)


![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11118916.png)
![(4Z,8E)-N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B11118934.png)

![4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-yl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11118939.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11118942.png)
![methyl 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11118955.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11118956.png)
![7-benzyl-6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11118957.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11118961.png)
